LogP Differentiation vs. Non-Fluorinated Analog
The target compound demonstrates a computed LogP of 3.10–3.62 (depending on calculation method) compared with 3.60–4.12 for the non-fluorinated analog 2-(4-nitrophenyl)benzoic acid (CAS 18211-41-1) . This ~0.5 log unit reduction arises from fluorine substitution ortho to the carboxylic acid, introducing polarity that decreases membrane permeability relative to the hydrogen analog. For compounds incorporating trifluoromethyl in place of nitro, LogP increases by approximately 0.5 units, further distinguishing the nitro-fluoro substitution pattern .
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | 3.10 (ChemScene calculation); 3.62 (ChemSrc calculation) |
| Comparator Or Baseline | 2-(4-Nitrophenyl)benzoic acid (CAS 18211-41-1): LogP ~3.60–4.12 (estimated); Trifluoromethyl analog: LogP increased by +0.5 units |
| Quantified Difference | ΔLogP = -0.5 (target vs. non-fluorinated analog) |
| Conditions | Computed using standard LogP prediction algorithms (ALOGPS / ChemAxon) |
Why This Matters
The 0.5 LogP differential translates to approximately a 3-fold difference in octanol-water partition coefficient, directly impacting solubility, formulation feasibility, and passive membrane permeability in drug discovery programs.
